5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole

anticancer apoptosis caspase activation

5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole (CAS 919117-38-7; molecular formula C₁₇H₁₀ClN₃O₂; molecular weight 323.7 g/mol) is a heterocyclic compound belonging to the 3,5-disubstituted-1,2,4-oxadiazole class, distinguished by the presence of a 4-chlorophenyl-substituted isoxazole moiety at the 5-position and a phenyl group at the 3-position of the central oxadiazole ring. The compound falls within patent families disclosing substituted 3-aryl-5-aryl-[1,2,4]-oxadiazoles as activators of caspases and inducers of apoptosis.

Molecular Formula C17H10ClN3O2
Molecular Weight 323.7 g/mol
CAS No. 919117-38-7
Cat. No. B15170657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole
CAS919117-38-7
Molecular FormulaC17H10ClN3O2
Molecular Weight323.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NO3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H10ClN3O2/c18-13-8-6-11(7-9-13)14-10-15(22-20-14)17-19-16(21-23-17)12-4-2-1-3-5-12/h1-10H
InChIKeyNHVIAWZDRJMAFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole (CAS 919117-38-7): Structural Identity, Procurement Parameters, and Core Characteristics


5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole (CAS 919117-38-7; molecular formula C₁₇H₁₀ClN₃O₂; molecular weight 323.7 g/mol) is a heterocyclic compound belonging to the 3,5-disubstituted-1,2,4-oxadiazole class, distinguished by the presence of a 4-chlorophenyl-substituted isoxazole moiety at the 5-position and a phenyl group at the 3-position of the central oxadiazole ring [1]. The compound falls within patent families disclosing substituted 3-aryl-5-aryl-[1,2,4]-oxadiazoles as activators of caspases and inducers of apoptosis [2]. The compound's SMILES notation is ClC1=CC=C(C=C1)C2=NOC(C3=NC(C4=CC=CC=C4)=NO3)=C2, capturing its bis-heterocyclic architecture [1]. Commercial sourcing channels include specialty chemical suppliers (available via MolPort and Enamine catalogs), with the compound listed in the PubChem substance database (SID 473735242) as of December 2022 [1][3].

Why Closely Related 1,2,4-Oxadiazole Analogs Cannot Be Assumed Interchangeable with CAS 919117-38-7 Without Comparative Selection Data


Within the 3,5-disubstituted-1,2,4-oxadiazole chemical space, the identity of the 5-position heterocyclic substituent critically determines both the molecular mechanism of action and the quantitative biological activity profile [1]. Compounds where the 5-position is occupied by a simple aryl group (e.g., 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole, CAS 188118-34-5) versus a heteroaryl moiety such as isoxazole exhibit fundamentally different hydrogen-bonding capacity, dipole moment orientation, and target engagement geometry [2]. The Cytovia patent families explicitly distinguish between 'analogs' wherein the 5-aryl group is replaced by isoxazole, thiazole, pyrazole, or other five-membered heterocycles, with each subclass predicted to display distinct caspase activation potency [1]. Consequently, procurement of a generic '3,5-diaryl-1,2,4-oxadiazole' without confirming the specific isoxazole substitution pattern risks selecting a compound with an entirely different apoptosis induction profile and SAR trajectory.

Quantitative Differentiation Evidence for 5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole (CAS 919117-38-7) Versus Structural Comparators: A Procurement-Focused Evidence Assessment


Mechanism-of-Action Differentiation: Caspase-Mediated Apoptosis Pathway Versus Tubulin Polymerization in Structurally Related Diaryl-Heterocycle Scaffolds

CAS 919117-38-7 is disclosed within patent families (US 7,041,685 B2; US 7,144,876 B2) as a member of the 3,5-disubstituted-[1,2,4]-oxadiazole class claimed specifically as activators of caspases and inducers of apoptosis [1][2]. This mechanism is mechanistically distinct from the tubulin polymerization inhibition pathway observed for structurally related isoxazole-type derivatives (e.g., combretastatin A-4 analogs bearing isoxazole or oxadiazole bridges between A- and B-rings), which exert cytotoxicity through microtubule disruption rather than direct caspase pathway engagement [3]. The explicit functional annotation of the target compound's patent class as caspase activators provides a discrete mechanism-based selection criterion that differentiates it from tubulin-targeting isoxazole-oxadiazole hybrids.

anticancer apoptosis caspase activation programmed cell death

Scaffold Uniqueness: Bis-Heterocyclic Isoxazole-Oxadiazole Architecture Versus Simple Mono-Heterocyclic 1,2,4-Oxadiazole Analogs

CAS 919117-38-7 possesses a bis-heterocyclic architecture wherein both the 1,2,4-oxadiazole core ring and the 5-position isoxazole substituent are aromatic heterocycles. This contrasts with simpler mono-heterocyclic comparators such as 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 188118-34-5; C₁₄H₉ClN₂O; MW 256.7 g/mol), which bears a phenyl group at the 5-position and contains only one heterocyclic ring system [1]. The isoxazole ring introduces an additional hydrogen-bond acceptor (endocyclic oxygen) and alters the spatial orientation of the 4-chlorophenyl substituent relative to the oxadiazole plane. Furthermore, the known cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement reactivity documented for this structural class implies that compounds containing both rings possess unique photochemical and thermal reactivity profiles not shared by mono-heterocyclic oxadiazoles [2].

scaffold diversity heterocyclic chemistry molecular complexity chemical space

Predicted Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Relative to Drug-Like 1,2,4-Oxadiazole Library Members

Computational property prediction enables differentiation of CAS 919117-38-7 from other members of the 1,2,4-oxadiazole-isoxazole hybrid chemical space based on drug-likeness parameters. The 4-chlorophenyl substituent on the isoxazole ring confers distinct lipophilicity relative to analogs bearing alternative substituents. Based on the molecular formula C₁₇H₁₀ClN₃O₂, the predicted octanol-water partition coefficient (clogP) for CAS 919117-38-7 is estimated at approximately 4.6–4.8, with a topological polar surface area (TPSA) of approximately 65–70 Ų [1]. For context, the mono-heterocyclic comparator 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole has a reported LogP value of 4.37 with a lower TPSA . Within the broader 1,2,4-oxadiazole-isoxazole hybrid series synthesized for anticancer evaluation (e.g., indazole-isoxazole and thieno-thiazole-isoxazole series), TPSA values typically range from 80 to 120 Ų due to additional polar substituents, making CAS 919117-38-7 comparatively more lipophilic and membrane-permeable within this chemical space .

physicochemical properties drug-likeness LogP TPSA ADME prediction

Patent Landscape Differentiation: IP Protection Scope for Isoxazole-Containing 1,2,4-Oxadiazoles Versus Non-Heterocyclic 5-Aryl Analogs

The patent families assigned to Cytovia, Inc. (US 7,041,685 B2; US 7,144,876 B2; EP 1581213; and related filings) explicitly claim 3,5-disubstituted-[1,2,4]-oxadiazoles wherein the 5-position substituent may be an isoxazole ring (as in CAS 919117-38-7) or other heterocyclic 'analogs' including thiazole, pyrazole, and furan [1][2]. The generic Markush structure in these patents encompasses the target compound through the variables A, B, and D, which define the heterocyclic ring system at the 5-position. This is meaningfully distinct from earlier 1,2,4-oxadiazole patents (e.g., Bristol-Myers Squibb's S1P1 agonist series claiming substituted 3-phenyl-1,2,4-oxadiazoles with non-heterocyclic 5-substituents) [3]. The Cytovia patent family's explicit inclusion of the isoxazole moiety provides a defined IP space that is separate from both earlier simple diaryl-oxadiazole patents and later 1,2,4-oxadiazole patents claiming different therapeutic targets (DGAT1, FLAP, β-lactamase inhibition) [3].

intellectual property patent coverage freedom to operate caspase activator

Synthetic Accessibility and Commercial Availability: Procurement Viability Relative to Custom-Synthesis-Only 1,2,4-Oxadiazole-Isoxazole Hybrids

CAS 919117-38-7 is listed in multiple commercial chemical supplier catalogs, including entry in the MolPort aggregated database and Enamine's screening compound collection (PubChem SID 473735242, deposit date 2022-12-15), indicating established synthetic routes and reproducible supply [1]. This contrasts with many structurally more complex 1,2,4-oxadiazole-isoxazole hybrids reported in the medicinal chemistry literature (e.g., indazole-isoxazole-oxadiazole series 12a–j or thieno-thiazole-isoxazole-oxadiazole series 13a–j), which typically require multi-step custom synthesis and are not available from aggregated commercial sources . The availability of a defined CAS number (919117-38-7) and presence in procurement platforms reduces sourcing lead time and enables batch-to-batch quality documentation, whereas custom-synthesis-only analogs carry undefined procurement timelines and lack standardized analytical certification.

commercial availability synthetic accessibility procurement building block

Optimal Research and Procurement Application Scenarios for 5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole (CAS 919117-38-7)


Apoptosis Pathway Screening: Caspase Activation Assays in Oncology Drug Discovery

CAS 919117-38-7 is best deployed as a tool compound or screening hit in caspase activation assays (e.g., caspase-3/7 fluorogenic or luminogenic assays) within oncology drug discovery programs. Its patent-class affiliation as a caspase activator and apoptosis inducer provides a mechanism-based rationale for inclusion in panels designed to identify compounds that engage the intrinsic or extrinsic apoptotic pathway [1][2]. Unlike tubulin-targeting isoxazole derivatives, this compound is expected to produce cell death via a biochemically distinct route, making it suitable for phenotypic screening cascades where mechanistic deconvolution is required.

Structure-Activity Relationship (SAR) Exploration Around the 5-Position Heterocycle of 1,2,4-Oxadiazole Apoptosis Inducers

The isoxazole moiety at the 5-position of CAS 919117-38-7 represents a specific SAR probe point. Comparative testing against analogs bearing thiophene (e.g., 3-(4-chlorophenyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole, exemplified in US 7,041,685 B2), furan, or pyrazole at the same position can quantify the contribution of the isoxazole ring to caspase activation potency, selectivity, and physicochemical profile [1]. This SAR exploration is directly enabled by the availability of the compound from commercial sources, reducing synthesis burden for initial hit expansion .

Computational Chemistry and Molecular Docking Studies Targeting Caspase or Apoptosis Regulatory Proteins

The defined three-dimensional structure of CAS 919117-38-7, with its bis-heterocyclic architecture and moderate molecular weight, makes it suitable for molecular docking and molecular dynamics simulations against caspase active sites or upstream apoptosis regulators. In silico studies can leverage the compound's predicted physicochemical properties (clogP ~4.6–4.8, TPSA ~65–70 Ų) to assess binding mode hypotheses and guide the design of optimized analogs [2]. The isoxazole ring provides an additional hydrogen-bond acceptor that can be exploited in docking poses, differentiating it from simple 5-phenyl-1,2,4-oxadiazole scaffolds.

Chemical Biology Tool Compound for Apoptosis Pathway Dissection with Defined IP Provenance

For academic or industrial chemical biology groups investigating the molecular machinery of programmed cell death, CAS 919117-38-7 offers a commercially accessible tool compound with a clear patent pedigree linking it to caspase-mediated apoptosis [1][2]. Its defined CAS registration and presence in aggregated supplier catalogs enable reproducible procurement across laboratories, facilitating cross-study comparability—a critical requirement for chemical probe validation that is often unmet by custom-synthesized, single-batch literature compounds .

Quote Request

Request a Quote for 5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.